2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo[1,2-b]pyrazole core structure. The compound's molecular formula is , and it has a molecular weight of 231.05 g/mol. It is classified within the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes:
The molecular structure of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid features a bicyclic system comprising a pyrrole ring fused to a pyrazole ring. The bromine atom is located at the 2-position of the pyrrolo ring, influencing both its chemical reactivity and biological interactions. The InChI representation of the compound is:
This structural information indicates the presence of two nitrogen atoms within the pyrazole moiety and highlights its potential for various chemical transformations .
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can engage in several chemical reactions:
Common reagents employed in these reactions include bases like cesium carbonate and various oxidizing or reducing agents .
The mechanism of action for 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid primarily involves its interactions with biological macromolecules such as proteins and enzymes. Its heterocyclic structure allows it to fit into active sites or allosteric sites of target proteins, potentially inhibiting or modulating their activity.
Research indicates that derivatives of pyrazoles exhibit various pharmacological activities, including antimicrobial and anti-inflammatory effects. The specific interactions depend on the substituents on the pyrazole ring and their spatial orientation .
The physical properties of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid include:
Chemical properties include:
The scientific applications of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid are diverse:
The pyrrolo[1,2‑b]pyrazole scaffold represents a fused bicyclic heterocyclic system comprising a pyrrole ring condensed with a pyrazole ring. This architecture confers unique physicochemical properties critical for drug design, including planarity for π-stacking interactions, heteroatom density for hydrogen bonding, and aromatic character enabling hydrophobic contacts with biological targets [5]. Pyrrolo[1,2‑b]pyrazole derivatives exhibit diverse pharmacological profiles, prominently featuring anticancer, anti-inflammatory, and antimicrobial activities, largely attributable to their ability to modulate enzyme function and receptor signaling [5] [2]. The scaffold’s synthetic versatility allows for strategic decoration at multiple positions, enabling fine-tuning of target selectivity and pharmacokinetic parameters. Brominated derivatives, particularly those incorporating carboxylic acid functionalities, have emerged as high-value intermediates due to their dual capacity for synthetic elaboration and direct biological engagement [3] [9].
This compound integrates two pharmacophoric elements—a bromine atom at the C2 position and a carboxylic acid group at C3—within a partially saturated bicyclic framework (molecular formula: C₇H₇BrN₂O₂). The bromine atom serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid diversification into complex analogs for structure-activity relationship studies [3] [9]. Its strategic placement adjacent to the pyrazole nitrogen enhances electronic effects on the ring system, potentially influencing binding affinity.
Table 1: Key Structural Features and Functional Roles
Structural Element | Functional Significance |
---|---|
Bromine at C2 | Enables palladium-catalyzed cross-coupling; Modifies electron density distribution; Enhances lipophilicity (clogP +0.7) |
Carboxylic Acid at C3 | Facilitates salt formation (improving solubility); Engages in hydrogen bonding (donor/acceptor); Directs metalloenzyme binding |
Partially saturated 5,6-dihydro-4H-ring | Enhances conformational flexibility compared to aromatic analogs; May improve metabolic stability by reducing oxidative metabolism |
Pyrazole Nitrogen Atoms | Acts as hydrogen bond acceptors; Potential for coordination with metal ions in enzyme active sites |
The carboxylic acid group significantly influences solubility and target engagement. Its moderate acidity (estimated pKa ~4.5-5.0, analogous to pyrrole-2-carboxylic acid pKa 4.4 [4]) facilitates ionization under physiological conditions, enhancing aqueous solubility crucial for bioavailability. This group frequently participates in critical hydrogen-bonding interactions with biological targets, as observed in co-crystal structures of related inhibitors [5] [8]. The partially saturated 5,6-dihydro-4H-ring system reduces planarity compared to fully aromatic analogs, potentially enhancing solubility and altering metabolic pathways while retaining the core scaffold’s binding features [6].
The strategic incorporation of bromine into heterocyclic carboxylic acids has evolved significantly over decades. Early developments centered on simple halogenated heterocycles like 5-bromopyridine-3-carboxylic acid and 6-bromoquinoline-4-carboxylic acid, primarily as synthetic intermediates. The discovery of the Knorr pyrazole synthesis in 1883 provided a foundational route to brominated pyrazole carboxylates, though applications initially focused on dyes and agrochemicals rather than pharmaceuticals [2].
The late 20th century witnessed a paradigm shift with the rational design of halogen-containing drugs exploiting halogen bonding (XB) for target affinity. Seminal examples include:
Table 2: Evolution of Brominated Heterocyclic Carboxylic Acids in Drug Discovery
Era | Key Developments | Exemplar Compounds/Milestones |
---|---|---|
1880s-1950s | Knorr pyrazole synthesis; Emergence of brominated heterocycles as synthetic intermediates | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives; Early bromination studies on pyrroles |
1960s-1990s | Recognition of halogen bonding in drug-target interactions; Systematic exploration of halogen effects on potency | Development of brominated quinoline antibiotics; Bromopyrazole carboxylates in agrochemicals |
2000s-Present | Rational design exploiting C-Br bonds for cross-coupling and target engagement; Fragment-based drug discovery rise | Celecoxib analogs; Crizotinib predecessors; Alpelisib (trifluoromethyl analog) [9] |
Recent Trends | Late-stage bromination for diversification; Brominated pyrrolopyrazoles as kinase inhibitor cores | 2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid in PROTAC linker design |
Contemporary applications leverage compounds like 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid as bifunctional linchpins in proteolysis-targeting chimeras (PROTACs). The carboxylic acid enables linker attachment to E3 ligase ligands (e.g., thalidomide, VHL), while the bromine allows derivatization with target protein-binding warheads via cross-coupling [3] [9]. Synthetic advancements, particularly microwave-assisted cyclization and transition metal-catalyzed functionalization, have streamlined access to these complex brominated scaffolds [2] [10]. The integration of computational methods—density functional theory (DFT) for predicting reactivity and halogen bonding propensity, and molecular docking for binding pose assessment—now routinely guides the optimization of brominated pyrrolopyrazole carboxylates for specific therapeutic targets [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9